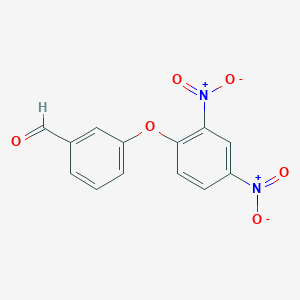

3-(2,4-Dinitrophenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2,4-Dinitrophenoxy)benzaldehyde” is a chemical compound with a molecular formula of C13H8N2O612. It is also known as DNPA3. The average mass of this compound is 288.212 Da1.

Synthesis Analysis

The synthesis of similar compounds involves the use of 4–Hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane4. The mixture is stirred at room temperature for 2–3 hours. After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether (1:2, v/v) as eluent by silica gel chromatography column to obtain a light yellow solid4.

Molecular Structure Analysis

The molecular structure of “3-(2,4-Dinitrophenoxy)benzaldehyde” is triclinic, with parameters a = 6.9561 (5) Å, b = 7.3040 (5) Å, c = 13.2883 (8) Å, α = 100.988 (3)°, β = 95.557 (3)°, γ = 107.424 (3)°4. The volume of the unit cell is 623.76 (7) Å^34.

Chemical Reactions Analysis

While there is no specific information available on the chemical reactions of “3-(2,4-Dinitrophenoxy)benzaldehyde”, similar compounds such as benzaldehyde readily undergo autoxidation to form benzoic acid on exposure to air at room temperature5.

Physical And Chemical Properties Analysis

The molecular weight of “3-(2,4-Dinitrophenoxy)benzaldehyde” is 288.21 g/mol7. It has a topological polar surface area of 118 Ų7. The compound is characterized by a complexity of 3967.

Aplicaciones Científicas De Investigación

Crystallography

- Field : Crystallography

- Application : The compound “3-(2,4-Dinitrophenoxy)benzaldehyde” has been synthesized and its crystal structure has been studied .

- Methods : The compound was synthesized by adding 4–Hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene and anhydrous dichloromethane to a 50 ml round flask. The mixture was stirred at room temperature for 2–3 hours. After the reaction was complete, the reaction mixture was concentrated under reduced pressure, and the residue was purified with ethyl acetate – petroleum ether (1:2, v / v) as eluent by silica gel chromatography column to obtain a light yellow solid .

- Results : The product was dissolved in 80% ethanol and recrystallized to get colourless transparent blocks. The crystal structure was then studied .

Cancer Research

- Field : Cancer Research

- Application : The compound “3-(2,4-Dinitrophenoxy)benzaldehyde” has potential applications in cancer research. Thioredoxin reductase (TrxR) is one of the important targets for inhibiting tumor growth .

- Methods : The compound was tested for its inhibition rate against TrxR .

- Results : The results showed that the inhibition rate of the title compound against TrxR was 75.3 (2.7) at 100 µM .

Safety And Hazards

Direcciones Futuras

The future directions for the study of “3-(2,4-Dinitrophenoxy)benzaldehyde” could involve further exploration of its potential as a TrxR inhibitor4. Given the role of TrxR in maintaining cellular redox balance, compounds that inhibit this enzyme could have potential applications in the development of new cancer therapeutics6.

Propiedades

IUPAC Name |

3-(2,4-dinitrophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-8-9-2-1-3-11(6-9)21-13-5-4-10(14(17)18)7-12(13)15(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQMCEXJWQWUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290049 |

Source

|

| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dinitrophenoxy)benzaldehyde | |

CAS RN |

2363-11-3 |

Source

|

| Record name | NSC66236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)